N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential in treating various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in cell growth and division.
Wirkmechanismus
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide works by selectively inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). This enzyme plays a key role in the survival and proliferation of cancer cells, and its inhibition has been shown to be effective in treating various types of cancer. By blocking BTK, N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide can prevent the activation of downstream signaling pathways that are involved in cell growth and division, leading to the death of cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer properties, N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to have other biochemical and physiological effects. It has been shown to modulate the immune system, particularly the activity of B cells and T cells, which play important roles in fighting infections and cancer. N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in cancer and other diseases. However, one limitation of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its relatively short half-life in the body, which can make it difficult to achieve sustained inhibition of BTK. This can be overcome by using higher doses of the drug or by developing more potent analogs with longer half-lives.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the development of combination therapies that include N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide and other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is the identification of biomarkers that can predict response to N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, which could help to personalize treatment for individual patients. Finally, there is ongoing research into the development of more potent and selective analogs of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, which could lead to even greater efficacy and fewer side effects.
Synthesemethoden
The synthesis of N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 2-aminobenzonitrile with 2-thiophenecarboxylic acid, followed by the reduction of the resulting amide with sodium borohydride. The product is then reacted with furfurylamine to yield N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. This method has been optimized to produce high yields of pure N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide with excellent chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells. N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has also been found to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(13-7-3-9-21-13)17-11-5-1-2-6-12(11)18-16(20)14-8-4-10-22-14/h1-10H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXBQYVPLWOROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.